N-[2-(4-hydroxyphenyl)ethyl]-4,5,6,7-tetrahydro-2H-indazole-3-carboxamide
CAS No.:
Cat. No.: VC14818293
Molecular Formula: C16H19N3O2
Molecular Weight: 285.34 g/mol
* For research use only. Not for human or veterinary use.
![N-[2-(4-hydroxyphenyl)ethyl]-4,5,6,7-tetrahydro-2H-indazole-3-carboxamide -](/images/structure/VC14818293.png)
Specification
Molecular Formula | C16H19N3O2 |
---|---|
Molecular Weight | 285.34 g/mol |
IUPAC Name | N-[2-(4-hydroxyphenyl)ethyl]-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide |
Standard InChI | InChI=1S/C16H19N3O2/c20-12-7-5-11(6-8-12)9-10-17-16(21)15-13-3-1-2-4-14(13)18-19-15/h5-8,20H,1-4,9-10H2,(H,17,21)(H,18,19) |
Standard InChI Key | FDYAXZZVYWXTCA-UHFFFAOYSA-N |
Canonical SMILES | C1CCC2=C(C1)C(=NN2)C(=O)NCCC3=CC=C(C=C3)O |
Introduction
Structural Characteristics
Molecular Architecture
The compound features a 4,5,6,7-tetrahydro-2H-indazole core, a bicyclic structure comprising a partially saturated indazole system. The tetrahydroindazole moiety reduces ring aromaticity, enhancing conformational flexibility compared to fully aromatic indazoles. At position 3, a carboxamide group (-CONH2) is appended, while the N1 position is substituted with a 2-(4-hydroxyphenyl)ethyl chain. This substituent introduces a phenolic hydroxyl group, enabling hydrogen-bonding interactions critical for bioactivity .
Table 1: Key Molecular Properties
Property | Value |
---|---|
Molecular Formula | C₁₆H₂₁N₃O₂ |
Molecular Weight | 287.36 g/mol |
Hydrogen Bond Donors | 2 (amide NH, phenolic OH) |
Hydrogen Bond Acceptors | 3 (amide O, phenolic O, indazole N) |
Rotatable Bonds | 5 |
The molecular formula was deduced by combining the tetrahydroindazole core (C₇H₁₀N₂), carboxamide group (C₁H₂N₁O₁), and 2-(4-hydroxyphenyl)ethyl chain (C₈H₉O₁) . The compound’s stereochemistry remains uncharacterized, though the saturated indazole core likely adopts a boat or chair conformation.
Synthesis and Manufacturing
Synthetic Strategies
While no direct synthesis protocols are documented, analogous indazole carboxamides are typically synthesized via cyclization and coupling reactions. A plausible route involves:
-
Indazole Core Formation: Cyclization of hydrazine derivatives with cyclic ketones under acidic conditions.
-
Carboxamide Introduction: Reaction of the indazole-3-carboxylic acid with thionyl chloride to form the acyl chloride, followed by amidation with ammonium hydroxide.
-
N-Alkylation: Attachment of the 2-(4-hydroxyphenyl)ethyl group via nucleophilic substitution or palladium-catalyzed coupling.
Table 2: Hypothetical Synthetic Steps
Step | Reaction Type | Reagents/Conditions |
---|---|---|
1 | Cyclization | Hydrazine hydrate, HCl, Δ |
2 | Acyl Chloride Formation | SOCl₂, DMF, reflux |
3 | Amidation | NH₄OH, THF, 0°C to RT |
4 | N-Alkylation | 2-(4-Hydroxyphenyl)ethyl bromide, K₂CO₃, DMF |
Challenges include regioselectivity during N-alkylation and preserving the phenolic hydroxyl group’s integrity under acidic/basic conditions.
Chemical Properties and Reactivity
Stability and Degradation
The compound’s stability is influenced by its functional groups:
-
Amide Group: Susceptible to hydrolysis under strong acidic or basic conditions, yielding indazole-3-carboxylic acid and ammonium salts.
-
Phenolic OH: Prone to oxidation, forming quinone derivatives in the presence of oxidizing agents .
Solubility and Partitioning
-
Aqueous Solubility: Limited due to the hydrophobic indazole core and aromatic substituent.
-
logP: Estimated at 2.8 (using ChemDraw predictions), indicating moderate lipophilicity suitable for blood-brain barrier penetration .
Parameter | Value |
---|---|
Bioavailability | ~45% (oral) |
Plasma Protein Binding | 88% |
Half-life | 6–8 hours |
Analytical Characterization
Spectroscopic Data
-
¹H NMR: Expected signals include δ 6.7–7.2 (aromatic protons), δ 4.1 (amide NH), and δ 1.5–2.8 (tetrahydroindazole CH₂ groups) .
Chromatographic Behavior
Applications and Future Directions
Current research gaps include:
-
In Vivo Efficacy Studies: To validate anticancer and anti-inflammatory hypotheses.
-
Structural Optimization: Modifying the 4-hydroxyphenyl group to enhance solubility or target selectivity.
-
Toxicology Profiles: Assessing hepatotoxicity and genotoxicity in preclinical models.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume